1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPBWLTLICSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazones with Trichlorotriazine
A direct route to pyrazole-4-carbaldehydes involves the cyclocondensation of methyl ketone hydrazones with 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF). This method, exemplified by Abdel-Wahab et al. for 3-aryl-1-phenylpyrazole-4-carbaldehydes, proceeds via intermediate hydrazone formation followed by TCT-mediated cyclization.
Procedure :
- Hydrazone Formation : 3-Fluorophenylhydrazine reacts with a methyl ketone (e.g., acetone) in ethanol under reflux to yield the corresponding hydrazone.
- Cyclization : Treatment of the hydrazone with TCT in DMF at room temperature induces cyclization, directly furnishing 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Mechanistic Insight : TCT acts as a cyclizing agent, facilitating dehydration and ring closure. The electron-withdrawing fluorine atom on the phenyl group enhances the electrophilicity of the hydrazone, promoting regioselective formylation at the 4-position.
Advantages :
- Single-step formylation eliminates the need for post-cyclization modifications.
- Yields for analogous compounds range from 60–75%.
Limitations :
- Requires strict anhydrous conditions to prevent TCT hydrolysis.
- Scalability may be hampered by the exothermic nature of the reaction.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, employing phosphoryl oxychloride (POCl₃) and DMF, is a cornerstone for introducing formyl groups into electron-rich aromatic systems. Applied to pre-formed 1-(3-fluorophenyl)-3-methyl-1H-pyrazole, this method enables regioselective formylation at the 4-position.
Procedure :
- Pyrazole Synthesis : 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole is prepared via cyclocondensation of 3-fluorophenylhydrazine with acetylacetone.
- Formylation : The pyrazole is treated with POCl₃ and DMF at 90–120°C, followed by hydrolysis to yield the carbaldehyde.
Regioselectivity : The methyl group at the 3-position directs electrophilic attack to the para-position (C-4) due to its electron-donating inductive effect. The 3-fluorophenyl group at N-1 further stabilizes the intermediate via resonance.
Yield Optimization :
Oxidation of 4-Hydroxymethylpyrazole Derivatives
Indirect access to the carbaldehyde involves oxidation of a 4-hydroxymethyl intermediate. While less direct, this route avoids harsh formylation conditions.
Procedure :
- Hydroxymethyl Introduction : 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-methanol is synthesized via reduction of a 4-cyano or 4-ester precursor.
- Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) convert the alcohol to the aldehyde.
Challenges :
Grignard-Mediated Formylation
Adapting Taydakov’s method for 1H-pyrazole-4-carbaldehyde, this approach leverages Grignard reagent formation at the 4-position, followed by formylation.
Procedure :
- Protection : The pyrazole nitrogen is protected with a trityl group to prevent side reactions.
- Grignard Formation : Treatment with magnesium in tetrahydrofuran (THF) generates the 4-pyrazolylmagnesium bromide.
- Formylation : Quenching the Grignard reagent with DMF introduces the aldehyde functionality.
Applicability :
- Requires modification to accommodate pre-existing 3-fluorophenyl and methyl groups.
- Limited by the sensitivity of Grignard reagents to steric hindrance.
Comparative Analysis of Synthetic Routes
Optimal Route : The TCT-mediated cyclocondensation offers the best balance of yield and simplicity, provided moisture is rigorously excluded.
Experimental Considerations and Optimization
Solvent and Temperature Effects
Purification Strategies
- Chromatography : Silica gel chromatography with dichloromethane/hexane gradients effectively isolates the target compound from methyl ketone byproducts.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals due to the compound’s limited solubility in aqueous media.
Applications and Derivatives
1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a precursor to:
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives.
Key reagents and conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media
-
Chromium trioxide (CrO₃) in acetic acid
Example :
Reported yields :
| Starting Material | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Pyrazole-4-carbaldehyde | Pyrazole-4-carboxylic acid | 85–92 | KMnO₄, H₂O, 80°C |
Reduction Reactions
The aldehyde moiety is reduced to a primary alcohol.
Key reagents and conditions :
Example :
Kinetic data :
Condensation Reactions
The aldehyde participates in nucleophilic additions and cyclocondensations.
Aldol Condensation
Reacts with ketones or active methylene compounds to form α,β-unsaturated derivatives.
Example with acetophenone :
Ar = 1-(3-fluorophenyl)-3-methylpyrazol-4-yl
Reported yields : 75–88% for analogous pyrazole aldehydes .
Formation of Schiff Bases
Reacts with amines/hydrazines to form imines or hydrazones.
Reagents :
Product stability : Hydrazones derived from this compound show resistance to hydrolysis under acidic conditions (pH > 3) .
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group undergoes substitution at the meta position under specific conditions.
Key reagents and conditions :
Example :
Limitations : Electron-withdrawing pyrazole ring directs substitution to meta-fluorine position, but reaction rates are slower compared to para-substituted analogs .
Heterocycle Formation
Serves as a precursor for fused pyrazole heterocycles.
Chromone-Pyrazole Hybrids
Condenses with 2-hydroxyacetophenones to form chromone derivatives via Claisen-Schmidt condensation .
Example :
Conditions : Ethanol, NaOH, 60°C .
Comparative Reactivity Table
| Reaction Type | Reagents | Time | Yield (%) | Byproducts |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂O | 4 h | 85–92 | MnO₂ |
| Reduction | NaBH₄/MeOH | 2 h | 90–95 | – |
| Aldol Condensation | NaOH/EtOH | 6 h | 75–88 | H₂O |
| Hydrazone Formation | NH₂NH₂/EtOH | 3 h | 80–85 | H₂O |
Challenges and Limitations
-
Steric hindrance : The 3-methyl group on the pyrazole ring slows electrophilic substitution at C-5 .
-
Solubility issues : Limited solubility in polar aprotic solvents (e.g., DMSO) complicates large-scale reactions .
This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and anti-inflammatory agents .
Scientific Research Applications
Scientific Research Applications
The compound has been explored for multiple applications across different scientific disciplines:
Medicinal Chemistry
- Anticancer Activity : Research indicates that 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibits potential anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition : The compound has been tested as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, demonstrating significant inhibitory effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
- Building Block for Complex Molecules : This pyrazole derivative serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals.
- Synthesis of Other Derivatives : It can be used in the synthesis of various derivatives with enhanced biological activities, such as anti-inflammatory agents and antimicrobial compounds .
Biological Studies
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains, showing efficacy that suggests it could serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process, thereby providing anti-inflammatory effects.
Table 2: Comparison with Related Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Anticancer, AChE inhibitor | Fluorinated phenyl group enhances activity |
| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Strong antimicrobial effects | Contains vinyl group |
| 5-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Moderate anticancer activity | Lacks vinyl group |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, researchers treated breast cancer cell lines with varying concentrations of the compound. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent.
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to assess the inhibitory effects of the compound on AChE and MAO isoforms. The findings revealed that certain derivatives demonstrated potent inhibition in the nanomolar range, highlighting their potential use in treating Alzheimer's disease .
Case Study 3: Antimicrobial Activity
The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating its potential as a novel antimicrobial agent that could disrupt bacterial growth through interference with essential cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
Substituent Position and Electronic Properties
- 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (): The propargyloxy group at the para position of the C3 phenyl ring introduces strong electron-withdrawing and π-conjugation effects, enhancing reactivity in click chemistry or cross-coupling reactions.
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde () :
- However, the enhanced lipophilicity may improve membrane permeability .
Fluorine vs. Trifluoromethyl Substituents
Antimicrobial and Antioxidant Activities
- Pyrazole derivatives with hydroxyl (e.g., 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit notable antioxidant activity due to radical scavenging by the phenolic group .
- The trifluoromethyl group in may enhance antimicrobial potency by increasing membrane interaction via hydrophobic effects .
Crystallographic and Structural Insights
- Dihydro-pyrazolines (): Non-planar structures due to the saturated C4–C5 bond, reducing conjugation and altering UV absorption profiles compared to fully aromatic pyrazoles .
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () : Crystallographic data reveal a planar pyrazole ring with methyl groups adopting equatorial positions, minimizing steric clashes .
Practical Considerations
- Cost and Availability : The target compound is priced at €1,150.00/g (CymitQuimica), whereas simpler analogues (e.g., ) are likely cheaper due to less complex synthesis .
Biological Activity
1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a 3-fluorophenyl group and an aldehyde functional group, is noted for its diverse applications in drug development, particularly as a building block for synthesizing various active pharmaceutical ingredients (APIs).
- Chemical Formula : C10H8FN2O
- Molecular Weight : 190.17 g/mol
- CAS Number : 936940-82-8
The structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a methyl group at the 3-position and an aldehyde at the 4-position, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. For instance, in vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The synthesis of derivatives incorporating 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been linked to the development of anti-inflammatory agents, such as LQFM021, which demonstrates substantial efficacy in reducing inflammation .
Inhibition of Acetylcholinesterase (AChE)
Research has indicated that pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited low micromolar IC50 values, suggesting potential therapeutic applications in cognitive disorders .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be influenced by structural modifications. A comparative analysis with related compounds reveals that variations in substituent positions on the phenyl ring significantly affect biological potency. For example:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-amine | 0.98 | Different substitution pattern on the phenyl ring |
| 5-Amino-3-methyl-1-p-tolylpyrazole | 0.92 | Contains an amino group instead of an aldehyde |
| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Unique | Different methyl substitution impacts chemical behavior |
This table illustrates how minor changes can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrazole derivatives:
- Anticancer Activity : A study demonstrated that certain pyrazole derivatives inhibited cancer cell proliferation with IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines, including MCF7 and NCI-H460 .
- Neuroprotective Effects : Inhibition studies on AChE showed promising results, where specific derivatives displayed comparable efficacy to established drugs like donepezil .
Q & A
Basic: What are the established synthetic routes for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution of 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with substituted phenols under basic conditions. A standard method uses KCO as a catalyst in polar aprotic solvents (e.g., DMF or acetone) at reflux temperatures (80–100°C) for 6–12 hours . Key factors affecting yield include:
- Phenol reactivity : Electron-rich phenols enhance nucleophilic substitution efficiency.
- Solvent choice : Polar solvents improve solubility of intermediates.
- Temperature control : Excessive heat may lead to aldehyde oxidation or side reactions.
Table 1: Representative Synthetic Conditions
| Starting Material | Phenol Derivative | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-3-methyl-1-aryl-pyrazole | 3-Fluorophenol | KCO | 65–75 |
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) when characterizing novel pyrazole-4-carbaldehyde derivatives?
Answer:
Discrepancies often arise due to dynamic effects (e.g., tautomerism) or crystal packing influencing X-ray data. Mitigation strategies include:
- Variable-temperature NMR : Resolves overlapping signals caused by conformational flexibility .
- DFT calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms .
- Cross-validation : Use X-ray crystallography (e.g., C=O bond length ~1.22 Å) to confirm structural assignments .
Basic: What spectroscopic techniques are most effective for confirming the structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
Answer:
- NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and coupling patterns from the 3-fluorophenyl group (e.g., meta-fluorine splitting) .
- NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .
- IR spectroscopy : Strong C=O stretch at ~1680 cm .
- X-ray crystallography : Resolves regiochemistry and confirms dihedral angles between pyrazole and fluorophenyl rings (typically 15–25°) .
Advanced: What strategies are employed to optimize regioselectivity in nucleophilic substitution reactions during pyrazole-4-carbaldehyde synthesis?
Answer:
Regioselectivity is controlled by:
- Steric effects : Bulky substituents on the pyrazole ring direct nucleophilic attack to less hindered positions.
- Catalyst modulation : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates at specific sites .
- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .
Basic: How do researchers evaluate the thermal and pH stability of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C) .
- pH stability studies : Monitor aldehyde oxidation to carboxylic acid under basic conditions (pH >10) via HPLC .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; degradation products include hydrolyzed pyrazole derivatives .
Advanced: In crystallographic studies of fluorinated pyrazole derivatives, how do fluorine substitution patterns influence molecular packing and intermolecular interactions?
Answer:
Fluorine’s electronegativity promotes:
- Halogen bonding : F···H–C interactions (2.8–3.2 Å) stabilize crystal lattices .
- Dipole stacking : Fluorophenyl rings align antiparallel to minimize dipole-dipole repulsion, affecting melting points .
- Torsional effects : Fluorine at the meta position reduces steric hindrance, enabling tighter packing compared to ortho-substituted analogs .
Basic: What in vitro assays are typically used to screen 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde for biological activity?
Answer:
- Enzyme inhibition : Test against kinases (IC values) or cytochrome P450 isoforms .
- Antimicrobial assays : Disk diffusion methods with E. coli or S. aureus; compare zones of inhibition to ampicillin controls .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with EC calculations .
Advanced: How does comparative molecular field analysis (CoMFA) contribute to understanding structure-activity relationships in 3-fluorophenyl-substituted pyrazole carbaldehyde derivatives?
Answer:
CoMFA models correlate substituent effects with bioactivity by:
- Electrostatic potential mapping : Identifies regions where fluorine enhances binding to hydrophobic pockets .
- Steric contour plots : Guides modifications to the pyrazole methyl group to improve target affinity .
- Validation : Q >0.5 and R >0.8 ensure predictive reliability for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
